Cas no 26404-40-0 (Acetamide,N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-)

Acetamide,N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- structure
26404-40-0 structure
Product name:Acetamide,N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-
CAS No:26404-40-0
MF:C10H11Cl3N2O3S
MW:345.629938364029
CID:281801
PubChem ID:213486

Acetamide,N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-
    • N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]acetamide
    • BRN 2888648
    • N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)acetamide
    • Acetamide, N-(2,2,2-trichloro-1-((phenylsulfonyl)amino)ethyl)-
    • DTXSID60949300
    • N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}ethanimidic acid
    • 26404-40-0
    • Acetamide, N-(1-(benzenesulfonamido)-2,2,2-trichloroethyl)-
    • N-(1-Acetamido-2,2,2-trichloroethyl)benzenesulfonamide
    • Inchi: InChI=1S/C10H11Cl3N2O3S/c1-7(16)14-9(10(11,12)13)15-19(17,18)8-5-3-2-4-6-8/h2-6,9,15H,1H3,(H,14,16)
    • InChI Key: CQELOMPAIAQGNE-UHFFFAOYSA-N
    • SMILES: ClC(Cl)(Cl)C(NC(=O)C)NS(C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 343.95583
  • Monoisotopic Mass: 343.956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.502
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.574
  • PSA: 75.27

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